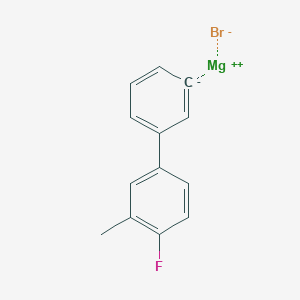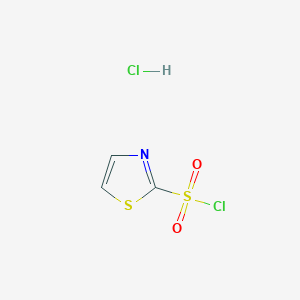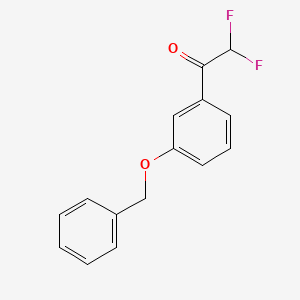
1-(3-(BenZyloxy)phenyl)-2,2-difluoroethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Benzyloxy-phenyl)-2,2-difluoro-ethanone is an organic compound characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a difluoroethanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Benzyloxy-phenyl)-2,2-difluoro-ethanone typically involves the following steps:
Starting Material: The synthesis begins with 3-benzyloxybenzaldehyde.
Fluorination: The aldehyde group is converted to a difluoroethanone group using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Benzyloxy-phenyl)-2,2-difluoro-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Substituted benzyloxy derivatives.
Applications De Recherche Scientifique
1-(3-Benzyloxy-phenyl)-2,2-difluoro-ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(3-Benzyloxy-phenyl)-2,2-difluoro-ethanone involves its interaction with specific molecular targets. The difluoroethanone moiety can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
- 3-Benzyloxyphenylboronic acid
- 1-(Benzyloxy)-3-[2-[3-(benzyloxy)phenyl]-1,1,2-trimethylpropyl]benzene
Comparison: 1-(3-Benzyloxy-phenyl)-2,2-difluoro-ethanone is unique due to the presence of the difluoroethanone group, which imparts distinct chemical reactivity and biological activity compared to similar compounds. The difluoroethanone moiety enhances its electrophilic character, making it more reactive in certain chemical and biological contexts.
Propriétés
Formule moléculaire |
C15H12F2O2 |
|---|---|
Poids moléculaire |
262.25 g/mol |
Nom IUPAC |
2,2-difluoro-1-(3-phenylmethoxyphenyl)ethanone |
InChI |
InChI=1S/C15H12F2O2/c16-15(17)14(18)12-7-4-8-13(9-12)19-10-11-5-2-1-3-6-11/h1-9,15H,10H2 |
Clé InChI |
ZBUQWFBUBZFJCD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


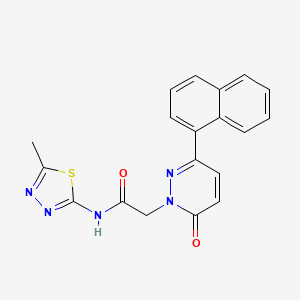
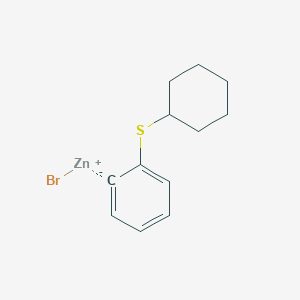
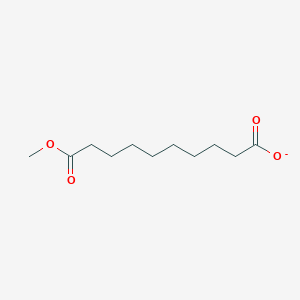
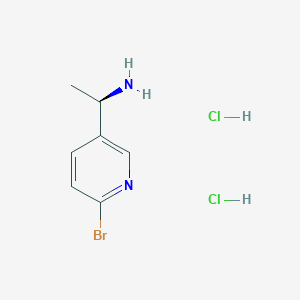
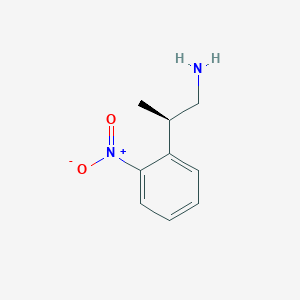
![3-Boc-5-endo-amino-3-azabicyclo[4.1.0]heptane](/img/structure/B14886434.png)
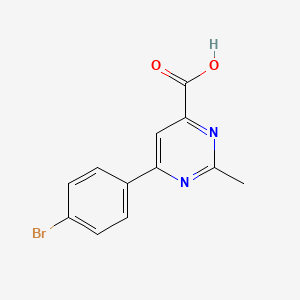
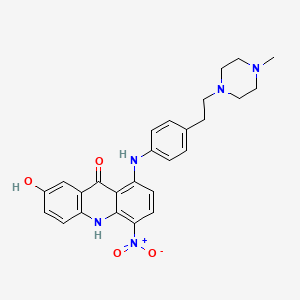

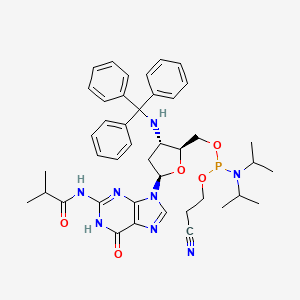
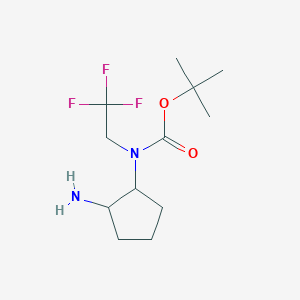
![3,3-Dimethyl-7-oxo-3-azonia-bicyclo[3.3.1]nonane iodide](/img/structure/B14886468.png)
